molecular formula C19H24FN5O4 B12174109 tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12174109
M. Wt: 405.4 g/mol
InChI Key: GUTTVTFFJXYWMS-UHFFFAOYSA-N
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Description

Tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound that features a combination of indazole and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid and tryptophan, share structural similarities with tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and its derivatives also exhibit similarities in their chemical structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of indazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H24FN5O4

Molecular Weight

405.4 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C19H24FN5O4/c1-19(2,3)29-18(28)22-8-7-21-17(27)11-9-14(26)25(10-11)16-15-12(20)5-4-6-13(15)23-24-16/h4-6,11H,7-10H2,1-3H3,(H,21,27)(H,22,28)(H,23,24)

InChI Key

GUTTVTFFJXYWMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F

Origin of Product

United States

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